ethyl 4-[(N-benzoylglycyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2-benzamidoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBOCNWXPPIEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 4 N Benzoylglycyl Amino Benzoate S Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of ethyl 4-[(N-benzoylglycyl)amino]benzoate in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved, confirming the molecule's covalent framework and providing insights into its preferred conformation.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data for the structural elucidation of this compound. The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester protons, the aromatic protons of both the benzoate (B1203000) and benzoyl rings, the methylene (B1212753) protons of the glycine (B1666218) linker, and two separate amide protons. The ¹³C NMR spectrum complements this by showing signals for the ethyl carbons, the aromatic carbons, the methylene carbon, and the three carbonyl carbons (one ester, two amides).
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings (³JHH), clearly identifying the adjacent protons within the ethyl group (-CH₂-CH₃) and within each of the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful technique for this molecule, as it shows correlations between protons and carbons over two to three bonds. This allows for the connection of the individual fragments. Key HMBC correlations would include signals from the glycine -CH₂- protons to the carbonyl carbons of the adjacent amide groups and from the amide protons to the carbons of the aromatic rings, confirming the entire N-benzoylglycyl-aminobenzoate backbone.
Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on the analysis of its constituent fragments, ethyl 4-aminobenzoate (B8803810) and ethyl hippurate spectrabase.comnih.gov. Actual values may vary depending on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.3-1.4 (t) | ~14.5 | Ethyl -CH₂ |
| Ethyl -CH₂- | ~4.3-4.4 (q) | ~61.0 | Ethyl -CH₃, Ester C=O |
| Ester C=O | - | ~166.0 | - |
| Benzoate Ring (ortho to ester) | ~7.9-8.0 (d) | ~131.0 | Ester C=O, Benzoate Ring (meta) |
| Benzoate Ring (meta to ester) | ~7.7-7.8 (d) | ~118.0 | Benzoate Ring (ortho), Benzoate Ring (ipso-NH) |
| Amide NH (Benzoate side) | ~9.5-10.0 (s) | - | Amide C=O, Benzoate Ring (ipso, ortho) |
| Amide C=O (Glycyl) | - | ~168.0 | - |
| Glycine -CH₂- | ~4.2-4.3 (d) | ~44.0 | Both Amide C=O carbons |
| Amide NH (Benzoyl side) | ~8.5-9.0 (t) | - | Glycine -CH₂, Benzoyl C=O, Benzoyl Ring (ipso) |
| Benzoyl C=O | - | ~167.0 | - |
| Benzoyl Ring (ortho) | ~7.8-7.9 (d) | ~128.5 | Benzoyl C=O, Benzoyl Ring (meta) |
| Benzoyl Ring (meta, para) | ~7.4-7.6 (m) | ~127.5 (meta), ~132.0 (para) | Benzoyl Ring (ortho, para/meta) |
Solid-State NMR Applications
While solution NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) can elucidate the structure and dynamics of this compound in its crystalline form. By measuring chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can determine torsion angles and intermolecular distances. This technique would be particularly valuable for identifying and characterizing different polymorphs (crystalline forms) of the compound, as they would exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation.
Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (formula C₁₈H₁₈N₂O₄), the calculated exact mass of the protonated molecule [M+H]⁺ is 327.1339. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. The analysis of these fragments helps to piece together the molecular structure, confirming the sequence of the constituent parts. For this compound, fragmentation is expected to occur primarily at the ester and amide linkages, which are the most labile bonds.
Predicted MS/MS Fragmentation Pathway for this compound ([M+H]⁺ = 327.13)
| Predicted m/z | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 282.11 | [M - OCH₂CH₃]⁺ | Ethoxy radical (45.02 Da) |
| 222.09 | [Benzoylamino-phenyl-C=O]⁺ | Glycine ethyl ester fragment (105.06 Da) |
| 162.05 | [Benzoyl-NH-CH₂-C=O]⁺ | Ethyl 4-aminobenzoate fragment (165.08 Da) |
| 148.06 | [H₂N-C₆H₄-CO-NH-CH₂-C=O]⁺ | Benzene (B151609) (78.05 Da) and others |
| 120.04 | [H₂N-C₆H₄-C=O]⁺ | N-benzoylglycine fragment (179.07 Da) and others |
| 105.03 | [C₆H₅-C=O]⁺ (Benzoyl cation) | Glycyl-aminobenzoate fragment (222.09 Da) |
X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation. For a molecule like this compound, with multiple rotatable bonds and hydrogen bonding sites, crystallography is essential for understanding its supramolecular chemistry.
Hypothetical Crystallographic Data for this compound (Note: This data is hypothetical and based on typical values for similar organic compounds. eurjchem.comresearchgate.net)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | ~5-10 |
| b (Å) | ~8-15 |
| c (Å) | ~15-20 |
| α (°) | 90 (or ~80-90 for Triclinic) |
| β (°) | ~95-105 |
| γ (°) | 90 (or ~80-90 for Triclinic) |
| Key Hydrogen Bonds | N-H···O=C (amide-amide and amide-ester) |
Single Crystal X-ray Diffraction
For a crystal of suitable quality, the analysis would yield key crystallographic parameters. For instance, a study on a related compound, ethyl 4-aminobenzoate, revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell dimensions were reported as a = 8.718 Å, b = 5.952 Å, and c = 19.592 Å, with β = 98.45°. researchgate.net Similar parameters would be determined for this compound, providing the foundational data for a complete structural solution.
The resulting molecular model would detail the planarity of the benzene rings, the conformation of the ethyl ester group, and the geometry of the N-benzoylglycylamino substituent. Intermolecular interactions, such as hydrogen bonds, which play a crucial role in the packing of molecules in the crystal lattice, would also be identified and characterized. For example, in ethyl 4-aminobenzoate, molecules are linked by N—H···O hydrogen bonds to form chains. nih.gov
Interactive Table: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₈H₁₈N₂O₄ |
| Formula Weight | 326.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Powder X-ray Diffraction for Polymorph Analysis
Powder X-ray diffraction (PXRD) is a vital tool for the analysis of polymorphic forms of a crystalline solid. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the physical properties of a material. PXRD patterns are unique fingerprints for each polymorphic form.
While no specific polymorphism data exists for this compound, studies on related molecules like benzocaine (B179285) (ethyl 4-aminobenzoate) have identified multiple polymorphic forms (Forms I, II, and III). researchgate.net The investigation of potential polymorphs of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD. Each polymorph would exhibit a distinct diffraction pattern, characterized by a unique set of diffraction peak positions (2θ values) and intensities. The identification and characterization of polymorphs are critical in pharmaceutical sciences, as different forms can have different solubilities and stabilities. researchgate.netnih.gov
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
For this compound, characteristic absorption bands would be expected for its various functional groups. For example, the N-H stretching vibrations of the amide groups would likely appear in the region of 3200-3400 cm⁻¹. chegg.com The C=O stretching vibrations of the ester and amide groups would be observed in the range of 1650-1750 cm⁻¹. chegg.com The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net Analysis of the FT-IR spectrum of the related ethyl 4-aminobenzoate shows characteristic peaks that can be used as a reference. researchgate.netnih.gov
Interactive Table: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | ~1715 |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1550 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ester) | 1100 - 1300 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, strong signals would be expected for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the benzene rings would give rise to intense Raman bands. researchgate.net The C=O stretching vibrations would also be Raman active. By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved. For instance, in ethyl 4-aminobenzoate, the FT-Raman spectrum has been used to identify various vibrational modes. researchgate.netnih.gov
Chiroptical Spectroscopy (If applicable to chiral analogs or conformations)
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is used to study chiral molecules.
This compound itself is not chiral. However, if chiral analogs were synthesized, or if the molecule adopted a stable, non-superimposable conformational isomer (atropisomer), CD spectroscopy could be employed. The presence of a CD signal would confirm the chirality of the sample and could provide information about the secondary structure of the molecule, particularly if it were to form ordered aggregates. As there are no reports of chiral analogs or stable atropisomers for this specific compound, the application of CD spectroscopy remains hypothetical.
Optical Rotatory Dispersion (ORD)
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data or detailed research findings on the Optical Rotatory Dispersion (ORD) of this compound could be located. While spectroscopic and crystallographic data exist for related precursor molecules and other derivatives, information regarding the chiroptical properties of the title compound, specifically its behavior under plane-polarized light at various wavelengths, remains uncharacterized in the available public domain literature.
The chirality of this compound originates from the N-benzoylglycyl moiety. Glycine itself is achiral; however, its incorporation into the larger molecular structure could potentially lead to a conformationally chiral system, although it lacks a traditional asymmetric carbon atom. An ORD analysis would be instrumental in determining if the molecule exhibits optical activity due to such conformational preferences in solution.
A hypothetical ORD study would involve dissolving the compound in a suitable transparent solvent and measuring its optical rotation across a range of wavelengths, typically from the visible to the ultraviolet region. The resulting data would be plotted as specific rotation [α] versus wavelength (λ). Of particular interest would be the identification of any Cotton effects—characteristic changes in optical rotation in the vicinity of an absorption band in the molecule's electronic spectrum. A positive or negative Cotton effect could provide valuable insights into the stereochemical environment of the chromophores within the molecule, such as the benzoyl and benzoate aromatic rings.
Without experimental data, a detailed discussion and the creation of data tables are not possible. Further empirical research is required to elucidate the optical rotatory dispersion properties of this compound.
Mechanistic Investigations into the Chemical Reactivity and Transformations of Ethyl 4 N Benzoylglycyl Amino Benzoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The ester group in ethyl 4-[(N-benzoylglycyl)amino]benzoate is a primary site for hydrolytic reactions, a process significantly influenced by pH and the presence of enzymes.
pH-Dependent Hydrolysis Kinetics
The hydrolysis of the ethyl ester in this compound is subject to both acid and base catalysis. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid product, p-(N-benzoylglycyl)aminobenzoic acid. This process is reversible and is the reverse of a Fischer esterification. nih.gov
In alkaline or basic conditions, the ester undergoes saponification, which is an irreversible process. The hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the ethoxide ion as the leaving group, to form the carboxylate salt of p-(N-benzoylglycyl)aminobenzoic acid. The rate of alkaline hydrolysis is typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.orgdergipark.org.tr
The presence of various salts can also influence the rate of hydrolysis by affecting the activity coefficients of the reacting species and the transition state. nih.gov
Enzymatic Hydrolysis (e.g., Esterase Activity, Mechanistic Studies)
The ester linkage in this compound is a potential substrate for various hydrolytic enzymes, particularly esterases such as carboxylesterases and butyrylcholinesterase (BChE), which are abundant in plasma and liver. nih.govmdpi.com These enzymes catalyze the hydrolysis of ester bonds, playing a crucial role in the metabolism of many ester-containing drugs and prodrugs. For example, procaine, an amino ester local anesthetic, is metabolized in the plasma by pseudocholinesterase via hydrolysis to para-aminobenzoic acid (PABA) and diethylaminoethanol. nih.gov Similarly, cocaine is metabolized by BChE through hydrolysis of its benzoyl ester. nih.gov
The enzymatic hydrolysis of esters typically proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. mdpi.comnih.gov In the first step, a nucleophilic serine residue in the active site of the esterase attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of the alcohol portion of the ester and the formation of an acyl-enzyme intermediate. In the second step, a water molecule, activated by a histidine residue in the active site, attacks the acyl-enzyme intermediate, leading to the cleavage of the acyl-enzyme bond and the release of the carboxylic acid product, regenerating the free enzyme. nih.gov
Studies on amino acid derivatives of benzocaine (B179285) have shown that the rate of enzymatic hydrolysis is dependent on both the tissue type and the specific amino acid moiety. libretexts.org For instance, leucylaminopeptidase and other proteolytic enzymes have been shown to catalyze the hydrolysis of such derivatives. libretexts.org Given the structural similarity, it is highly probable that this compound is also a substrate for these enzymes, leading to its cleavage into p-(N-benzoylglycyl)aminobenzoic acid and ethanol. The kinetics of such enzymatic reactions, including the rates of acylation and deacylation, can be studied using techniques like stopped-flow spectrophotometry. nih.govnih.gov
Amide Bond Reactivity and Stability
The amide bond in this compound, specifically the N-benzoylglycyl linkage, is generally more stable to hydrolysis than the ethyl ester bond. However, under certain conditions, this bond can undergo cleavage.
Transamidation Reactions
Transamidation is a process where an amide bond is cleaved by an amine, resulting in the formation of a new amide. This reaction is typically an equilibrium process and often requires a catalyst to proceed at a reasonable rate. nih.gov The direct transamidation of amides is challenging due to the high stability of the amide bond, which arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.gov
Catalytic systems for transamidation often involve metal catalysts that activate the amide bond towards nucleophilic attack. nih.govnih.gov The proposed mechanism for metal-catalyzed transamidation often involves the formation of a metal-amidate complex, which then reacts with the incoming amine to form a tetrahedral intermediate. Proton transfer and subsequent collapse of this intermediate lead to the formation of the new amide and the release of the original amine. nih.gov Metal-free transamidation reactions have also been developed, often relying on the use of twisted or otherwise activated amides to overcome the inherent stability of the amide bond. rsc.org While specific studies on the transamidation of this compound are not available, it is conceivable that under appropriate catalytic conditions, the N-benzoylglycyl amide bond could react with other amines.
Hydrolytic Cleavage of Amide Bonds
While amide bonds are significantly more resistant to hydrolysis than ester bonds, cleavage can be achieved under more forceful conditions, such as strong acid or base at elevated temperatures. nih.gov However, studies have shown that N-acylated amino acid amides can exhibit unexpected hydrolytic instability under surprisingly mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. nih.govacs.org This is particularly relevant to the N-benzoylglycyl portion of the target molecule.
The instability of the amide bond is influenced by the nature of the N-acyl group. acs.org For N-benzoyl derivatives, the rate of hydrolysis is dependent on the substituents on the benzoyl ring. Electron-donating groups on the benzoyl ring can accelerate the hydrolysis of a remote amide bond. acs.org The proposed mechanism for this acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. Intramolecular attack by the carbonyl oxygen of the benzoyl group can lead to the formation of a cyclic intermediate, which facilitates the cleavage of the amide bond. researchgate.net
The table below summarizes the relative stability of the amide bond in N-acylated amino acid amides based on the electronic properties of the substituent on the benzoyl group, as described in the literature for analogous compounds. acs.org
| Substituent on Benzoyl Group | Electronic Effect | Predicted Amide Bond Stability under Acidic Conditions |
|---|---|---|
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase electron density on the benzoyl group | Decreased stability (faster hydrolysis) |
| Unsubstituted (-H) | Neutral | Moderate stability |
| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Decrease electron density on the benzoyl group | Increased stability (slower hydrolysis) |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the nature of the existing substituent.
The substituent on the aromatic ring is an acylated amino group, -NHCO-glycyl-benzoyl, which is an ortho, para-directing group. This is because the nitrogen atom has a lone pair of electrons that can be delocalized into the benzene ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. However, due to the electron-withdrawing nature of the adjacent carbonyl group, this activating effect is attenuated, and the group is considered to be a moderately activating or even deactivating ortho, para-director. nih.gov
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For this compound, these reactions would be expected to yield predominantly the ortho-substituted products, with the para position being blocked. However, Friedel-Crafts reactions can be problematic with substrates containing amino or amide groups, as the Lewis acid catalyst can coordinate with the nitrogen atom, deactivating the ring. wvu.edu
Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack. nih.govnih.gov The acylated amino group is not a strong activating group for nucleophilic substitution. Therefore, displacement of a substituent on the aromatic ring by a nucleophile would likely require harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate.
The table below summarizes the expected reactivity of the aromatic ring in this compound towards different types of substitution reactions.
| Reaction Type | Reactivity | Expected Products |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Moderately reactive | Ortho-substituted products |
| Friedel-Crafts Alkylation/Acylation | Likely unreactive or low yielding | Potential for catalyst deactivation |
| Nucleophilic Aromatic Substitution (SNAr) | Unreactive | No reaction under standard conditions |
Reductive Transformations of Ester and Amide Linkages
The structure of this compound contains three key functional groups susceptible to reduction: an ethyl ester, a secondary amide (the glycyl-amino linkage), and a tertiary amide (the N-benzoylglycyl group). The outcome of a reduction reaction is highly dependent on the reagent used, as different reducing agents exhibit varying degrees of reactivity and selectivity towards these functional groups.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing all three functional groups. harvard.edumasterorganicchemistry.com The ester moiety would be reduced to a primary alcohol, and both amide carbonyls would be reduced to methylene (B1212753) groups, yielding an amine. chemistrysteps.comlibretexts.org The net effect of amide reduction with LiAlH₄ is the conversion of the C=O group to a CH₂ group. libretexts.org
Conversely, more selective reducing agents can target specific functional groups. Lithium borohydride (B1222165) (LiBH₄), for instance, is known to selectively reduce esters in the presence of amides. harvard.edu Applying LiBH₄ to this compound would likely result in the conversion of the ethyl ester to a primary alcohol, leaving the two amide linkages intact. Amides are generally more difficult to reduce than esters due to the electron-donating effect of the nitrogen lone pair. masterorganicchemistry.com
Catalytic hydrogenation is another method for the reduction of esters and amides, though it often requires harsh conditions for these functional groups compared to other reducible groups like alkenes or nitro groups. acs.org The choice of catalyst and reaction conditions (pressure, temperature) would be critical in determining the product distribution. acs.org Some modern catalytic systems, such as those based on nickel or iridium, have been developed for the reductive cleavage or de-functionalization of C-O and C-N bonds in esters and amides, which could lead to the removal of the entire functional group rather than just reduction of the carbonyl. kaust.edu.saorganic-chemistry.org
The selective reduction pathways are summarized in the table below.
| Reagent | Target Functional Group(s) | Expected Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Ester and both Amides | 2-({4-[(2-aminoethyl)amino]phenyl}amino)-1-phenylethan-1-ol |
| Lithium Borohydride (LiBH₄) | Ester only | N-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)benzamide |
| Borane (BH₃) | Ester and Amides (potentially selective for amides over esters under certain conditions) | Mixture of alcohol and amine products, depending on stoichiometry and conditions. |
| Catalytic Hydrogenation (e.g., Ru, Rh catalysts) | Ester and Amides (conditions dependent) | Can yield alcohols and amines; harsh conditions may be required. acs.org |
This table presents predicted outcomes based on established reactivity patterns of the functional groups.
Oxidative Stability and Degradation Pathways (In Vitro, Non-biological/Non-safety)
The oxidative degradation of this compound under non-biological, in vitro conditions would likely target several sites within the molecule. The presence of aromatic rings, N-H bonds, and activated methylene groups provides multiple potential points for oxidative attack.
The most susceptible positions for oxidation include:
The Glycyl Methylene Group: The CH₂ group situated between two nitrogen atoms (an α-amino acid derivative structure) is activated and could be oxidized to a carbonyl group, leading to the formation of an α-keto amide.
The Benzylic-like Amide Nitrogen: The N-H of the secondary amide could undergo oxidation.
The Aromatic Rings: Both the benzene ring of the benzoyl group and the para-substituted aminobenzoate ring can be hydroxylated or undergo oxidative cleavage under strong oxidizing conditions. Aromatic compounds are known to be degraded by microorganisms through oxidative pathways, and similar chemical principles apply in vitro. nih.gov The aminobenzoate ring, activated by the nitrogen substituent, would be particularly susceptible to oxidation.
The Ethyl Ester Group: The methylene group (CH₂) of the ethyl ester is adjacent to an oxygen atom and could be a site for oxidation, potentially leading to cleavage of the ester.
Studies on related compounds, such as ferulic acid derivatives, show that phenolic groups and alkyl chains are common sites of oxidative modification. nih.govnih.gov While this compound lacks a phenolic hydroxyl, the general principles of oxidation of aromatic systems and activated C-H bonds apply. The degradation of aromatic esters can be complex, with thermal degradation often occurring at high temperatures (e.g., above 300°C for many aromatic esters). mdpi.com
Potential non-biological oxidative degradation products are listed in the table below.
| Oxidizing Agent Type | Potential Reaction Site | Potential Degradation Product(s) |
| Mild Oxidants (e.g., air, peroxide) | Glycyl Methylene (CH₂) | Ethyl 4-{[N-(benzoyl)oxamoyl]amino}benzoate |
| Strong Oxidants (e.g., KMnO₄, O₃) | Aromatic Rings | Hydroxylated derivatives, ring-opened products (e.g., dicarboxylic acids) |
| Strong Oxidants (e.g., KMnO₄, O₃) | Glycyl Methylene (CH₂) | Oxidative cleavage products like benzoic acid and 4-aminobenzoic acid derivatives |
This table outlines hypothetical degradation products based on the chemical nature of the molecule.
Photochemical Reactivity and Photodegradation Mechanisms
This compound contains multiple chromophores, including the benzoyl group and the aminobenzoate moiety, making it susceptible to photochemical reactions upon absorption of UV radiation. nih.gov The photochemistry of structurally related compounds, such as ethyl 4-aminobenzoate (B8803810) (benzocaine), has been studied, revealing processes like complex formation and changes in fluorescence emission upon interaction with different media. researchgate.net
The potential photodegradation pathways for this compound include:
Photocleavage: The amide and ester bonds are potential sites for photochemical cleavage. The N-C bond of the glycyl unit or the C-N amide bond could undergo homolytic cleavage to form radical intermediates. nih.gov Similarly, the ester linkage could be cleaved.
Photo-Fries Rearrangement: The ester and amide groups attached to the aromatic rings could undergo a Photo-Fries type rearrangement, where the acyl group migrates from the heteroatom (O or N) to the aromatic ring, typically at the ortho or para position, forming ketone derivatives.
Photooxidation: In the presence of oxygen, the excited state of the molecule can react to form reactive oxygen species (ROS) or undergo direct oxidation, leading to hydroxylated products or cleavage of the molecule. nih.gov The photodegradation of phthalic acid esters, for example, involves attacks on both the alkyl side chains and the aromatic ring. frontiersin.org
Photoisomerization: While less common for this specific structure, isomerization is a possible photochemical pathway for some aromatic compounds. nih.gov
The stability of aromatic amino acid derivatives to UV radiation has been shown to vary depending on the specific structure and the wavelength of the radiation. valpo.eduresearchgate.net The presence of multiple interacting chromophores in this compound could lead to complex photochemical behavior, including intramolecular energy transfer or exciplex formation.
| Photochemical Process | Affected Moiety | Potential Photoproduct(s) |
| Bond Cleavage (Photolysis) | Amide Linkages | Benzoic acid, glycine (B1666218) derivatives, 4-aminobenzoate derivatives |
| Bond Cleavage (Photolysis) | Ester Linkage | 4-[(N-Benzoylglycyl)amino]benzoic acid and ethanol |
| Photo-Fries Rearrangement | Ester Linkage | Ethyl 2-hydroxy-5-[(N-benzoylglycyl)amino]benzoate |
| Photooxidation | Aromatic Rings / Methylene Group | Hydroxylated aromatic derivatives, carbonyl-containing compounds |
This table summarizes potential photochemical reactions based on the functional groups present in the molecule.
Polymerization and Oligomerization Studies (If applicable as a monomer)
This compound, in its current form, is not a typical monomer for standard addition or ring-opening polymerization reactions, as it lacks a polymerizable group like a vinyl or cyclic functionality. cmu.edu However, its structure contains elements that, with modification, could serve as a precursor for monomers used in step-growth polymerization, specifically for the synthesis of polyamides. britannica.comyoutube.com
Amino acids and their derivatives are versatile building blocks for creating functional polymers. nih.gov To be used as a monomer, this compound would require at least two reactive functional groups capable of forming linkages. A hypothetical pathway to convert this molecule into a polymerizable A-B type monomer for polyamide synthesis would involve two key modifications:
Generation of a C-terminal Carboxylic Acid: Hydrolysis of the ethyl ester group to a carboxylic acid. This would create the "A" functionality.
Generation of an N-terminal Amine: Removal of the N-benzoyl protecting group to reveal a primary or secondary amine on the glycine moiety. This would create the "B" functionality.
The resulting monomer, 4-[(glycyl)amino]benzoic acid, would possess an amine at one end and a carboxylic acid at the other. This A-B monomer could then undergo self-condensation polymerization to form a polyamide. The synthesis of polyamides from monomers containing both an amine and a carboxylic acid group is a well-established process, analogous to the formation of proteins from amino acids. britannica.comnih.gov
Alternatively, the molecule could be used to create functionalized polymers through post-polymerization modification, where a pre-formed polymer with reactive sites is treated with the compound, though this falls outside the scope of using it as a monomer. cmu.edu
| Hypothetical Monomer | Polymerization Type | Resulting Polymer Class | Repeating Unit Structure |
| 4-[(glycyl)amino]benzoic acid | Self-Condensation Polymerization | Polyamide | -[NH-CH₂-CO-NH-C₆H₄-CO]- |
This table outlines a theoretical application of a modified form of the title compound in polymerization.
Computational Chemistry and Theoretical Modeling of Ethyl 4 N Benzoylglycyl Amino Benzoate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. nih.gov For molecules similar to ethyl 4-[(N-benzoylglycyl)amino]benzoate, such as its precursor ethyl 4-aminobenzoate (B8803810) (also known as benzocaine), DFT studies are common. researchgate.net These studies typically employ hybrid functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) combined with Pople-style basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate various properties. researchgate.net
Key parameters derived from DFT calculations include:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Prediction of the infrared and Raman spectra, which helps in the characterization of the molecule. For instance, in ethyl 4-aminobenzoate, characteristic vibrational modes for the amino group, ethyl group, and the benzene (B151609) ring have been assigned based on DFT calculations. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting intermolecular interactions. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. researchgate.net
A study on a related compound, Ethyl-4-[N,N-bis(p-toluenesulfonyl)]-aminobenzoate, utilized the M06-2X functional with a 6-311+G(d,p) basis set to perform similar analyses, demonstrating the versatility of DFT methods. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Related Molecule (Ethyl 4-aminobenzoate)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.1 Debye | Measures the molecule's overall polarity |
Note: The values are representative and depend on the specific computational method and basis set used. Data is illustrative based on studies of related compounds.
Ab Initio Methods
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While often more computationally demanding than DFT, they provide a valuable benchmark. derpharmachemica.com For benzodiazepine (B76468) derivatives, which share some structural motifs with the target compound, both Ab initio (RHF/6-31G) and DFT (B3LYP/6-31G) methods have been used to calculate optimized geometries and electronic properties, with results showing good correlation with experimental data. derpharmachemica.com These methods are crucial for obtaining a reliable initial geometry and electronic wavefunction, which can be used as a starting point for more advanced calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. core.ac.uk
For a flexible molecule like this compound, MD simulations are invaluable for:
Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt in solution and determining their relative populations. This is particularly important for understanding how the molecule behaves in a biological environment.
Solvent Interactions: Simulating the molecule in a solvent box (e.g., water) to study how solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding). This provides insight into solubility and the influence of the solvent on the molecule's conformation and reactivity. researchgate.net
Flexibility of Structural Motifs: Studies on other flexible molecules, such as those with aromatic cages, have shown that MD simulations can capture the transitions between different conformational states (e.g., open and closed). nih.gov This approach would be applicable to understanding the flexibility of the benzoylglycyl portion of the target molecule.
MD simulations can be performed using various force fields (e.g., AMBER, CHARMM, GROMOS) that define the potential energy of the system. The choice of force field is critical for obtaining accurate results.
Docking Studies and Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. laurinpublishers.com This method is instrumental in understanding the non-covalent interactions that govern molecular recognition.
Ligand-Protein Interaction Profiling
Docking simulations can generate a detailed profile of the interactions between this compound and a protein's binding pocket. This involves identifying and quantifying various types of non-covalent bonds:
Hydrogen Bonds: Crucial for specificity and binding affinity.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Pi-stacking and Pi-cation Interactions: Involving the aromatic rings of the molecule.
Studies on benzocaine (B179285) derivatives and other acyl-containing compounds have successfully used docking to elucidate their binding modes with target enzymes. laurinpublishers.comnih.gov The output of these simulations is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. biorxiv.org
Binding Site Characterization
Beyond predicting the ligand's pose, docking studies are essential for characterizing the binding site on the protein. By analyzing the predicted ligand-protein complex, researchers can identify the key amino acid residues that form the binding pocket. This information reveals which residues are critical for interaction and contribute most to the binding energy. For example, in studies of various inhibitors, docking has pinpointed specific tyrosine, serine, or lysine (B10760008) residues as being crucial for forming hydrogen bonds or other key interactions within the active site. nih.gov
Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Binding Site
| Parameter | Description | Example Finding |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the protein's active site that form significant contacts with the ligand. | TYR 157, LYS 261, SER 228 |
| Interaction Types | The nature of the non-covalent bonds formed between the ligand and the protein. | Hydrogen bond with SER 228; Hydrophobic interactions with LEU 198, VAL 103 |
| RMSD (Root Mean Square Deviation) | Measures the similarity between the predicted pose and a known experimental pose (if available). Lower values indicate a better prediction. | 1.5 Å |
Note: This table presents a hypothetical but representative summary of the kind of data obtained from a molecular docking study.
QSAR and Cheminformatics Approaches for Structural Modification (If not for clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools for systematically exploring the chemical space around a lead compound to optimize its properties. While specific QSAR models for non-clinical outcomes of this compound are not extensively documented in public literature, the principles can be applied based on studies of analogous structures, such as benzoylaminobenzoic acid and other N-aryl derivatives. researchgate.netnih.gov These approaches aim to establish a mathematical relationship between the chemical structure and a particular property, such as solubility, stability, or receptor affinity for research purposes.
Structural modifications of this compound can be guided by analyzing the impact of various molecular descriptors. These descriptors quantify different aspects of the molecule's topology, electronics, and hydrophobicity. For instance, QSAR studies on similar benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity (logP), molar refractivity (a measure of polarizability and volume), and aromaticity are crucial for their activity. nih.gov The presence of specific functional groups, such as hydroxyl groups or heteroatoms, can also significantly alter the compound's profile. nih.gov
Cheminformatics approaches can be used to design a virtual library of derivatives by modifying the core structure of this compound at three primary locations: the terminal benzoyl ring, the glycine (B1666218) linker, and the ethyl benzoate (B1203000) moiety. By calculating key molecular descriptors for each virtual analog, it is possible to prioritize the synthesis of compounds with a higher probability of possessing desired non-clinical characteristics. For example, increasing hydrophobicity might be explored to modulate interactions with non-polar environments in a research context. nih.govatlantis-press.com
Table 1: Potential Structural Modifications and Their Predicted Impact Based on General QSAR Principles
| Modification Site | Substituent Type | Relevant Descriptor | Predicted Impact on Physicochemical Properties |
| Benzoyl Ring | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Hammett constant (σ), ELUMO | May alter electronic distribution and reactivity. atlantis-press.com |
| Benzoyl Ring | Electron-donating groups (e.g., -OH, -OCH₃) | Hammett constant (σ), Hydrophobicity | Can increase polarity and potential for hydrogen bonding. nih.gov |
| Ethyl Benzoate Ring | Halogens (e.g., -Cl, -Br) | Hydrophobicity (ClogP), Molar Refractivity | Increases lipophilicity and polarizability. |
| Glycine Linker | Alkyl substitution on α-carbon | Steric parameters (e.g., Taft steric parameter) | May introduce conformational constraints. |
| Ethyl Ester | Varying alkyl chain length (e.g., methyl, propyl) | Hydrophobicity (ClogP) | Modulates lipophilicity and solubility. |
This table is generated based on established QSAR principles from related compound classes and serves as a predictive guide for structural modification.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules like this compound. researchgate.net These predictions are invaluable for confirming the identity and purity of a synthesized compound by comparing theoretical spectra with experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netgithub.io The calculations are typically performed on the optimized geometry of the molecule. The predicted shifts for this compound would show characteristic signals for the aromatic protons on both benzene rings, the methylene (B1212753) protons of the glycine and ethyl groups, the amide proton, and the methyl protons of the ethyl ester. scielo.org.mxchemicalbook.comrsc.org For example, protons on the benzoyl ring are expected to appear at different chemical shifts than those on the aminobenzoate ring due to the different electronic environments created by the amide and ester functionalities.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Type | Predicted Chemical Shift (ppm) Range | Key Influencing Factors |
| Amide (N-H) | 8.5 - 9.5 | Hydrogen bonding, solvent effects |
| Aromatic (Benzoyl) | 7.4 - 7.9 | Electron-withdrawing effect of carbonyl |
| Aromatic (Aminobenzoate) | 7.0 - 8.0 | Anisotropic effects of both rings, amide linkage |
| Glycine (α-CH₂) | 4.2 - 4.5 | Proximity to amide and benzoyl groups |
| Ethyl (O-CH₂) | 4.1 - 4.4 | Ester functionality |
| Ethyl (CH₃) | 1.2 - 1.5 | Shielding from ester group |
Note: Predicted values are estimates based on DFT calculations of similar structures and are subject to variation based on the computational method, basis set, and solvent model used. github.ioscielo.org.mxchegg.com
IR Frequencies: Theoretical IR spectroscopy can predict the vibrational frequencies corresponding to the various functional groups within the molecule. wayne.edudiva-portal.org For this compound, key predicted absorption bands would include the N-H stretch of the secondary amide, the C=O stretches of the amide and the ester, C-N stretching, and the aromatic C-H and C=C stretching vibrations. Comparing the calculated frequencies with experimental FT-IR data helps in the structural elucidation of the compound. researchgate.netscielo.org.mx
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) Range |
| Amide N-H | Stretching | 3250 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Ester C=O | Stretching | 1710 - 1740 |
| Amide C=O (Amide I) | Stretching | 1640 - 1680 |
| Aromatic C=C | Stretching | 1580 - 1620 |
| Amide N-H | Bending (Amide II) | 1510 - 1570 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Note: These are theoretical frequency ranges based on DFT calculations for molecules with similar functional groups. Experimental values may vary. scielo.org.mxscielo.org.mxresearchgate.net
Exploration of Ethyl 4 N Benzoylglycyl Amino Benzoate in Biochemical and Biomolecular Contexts Excluding Clinical Efficacy, Dosage, Safety
In Vitro Enzyme Inhibition Studies (Mechanistic Focus)
No direct research on the enzyme inhibition properties of ethyl 4-[(N-benzoylglycyl)amino]benzoate was identified. However, studies on derivatives of its core components, such as aminobenzoic acid and hippuric acid, have shown inhibitory activities against various enzymes.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic analyses have been performed on related, but distinct, molecules. For instance, derivatives of p-aminobenzoic acid (PABA) have been investigated as cholinesterase inhibitors. Some carboxamide-based derivatives were found to be non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported Ki values of 0.041 ± 0.60 μM and 8.46 ± 0.66 μM, respectively. nih.gov Similarly, studies on rhodanine-3-hippuric acid derivatives identified them as potent inhibitors of aldose reductase, with some compounds showing mixed-type inhibition. nih.govnist.gov
Identification of Specific Enzyme Targets
Research has identified enzyme targets for compounds structurally related to this compound.
Cholinesterases (AChE and BChE): Various derivatives of aminobenzoic acid have been synthesized and found to inhibit these enzymes, which are relevant in the context of Alzheimer's disease. nih.govresearchgate.net
Aldose Reductase: This enzyme, implicated in diabetic complications, is a target for rhodanine-3-hippuric acid derivatives. nih.gov
N-benzoyl-L-tyrosyl-p-aminobenzoic acid (PABA-peptide) hydrolase: The human small intestinal microvillus membrane contains this metalloendopeptidase, which can hydrolyze a different PABA-containing substrate. nih.gov
Structural Basis of Inhibition (e.g., Co-crystallization with enzyme, computational docking)
While no co-crystallization or docking studies for this compound were found, such studies have been performed on related inhibitors. For example, molecular docking of rhodanine-3-hippuric acid derivatives with aldose reductase revealed that the anion head group binds to the catalytic center, forming hydrogen bonds with key residues like Tyr48 and His110, thereby blocking the enzyme's catalytic activity. nih.gov Docking studies on aminobenzoic acid derivatives have also been used to understand their binding modes within the active sites of AChE and BChE. researchgate.net
Interaction with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)
There is no specific information regarding the interaction of this compound with biomolecules in a non-cellular context.
Binding Affinity Determination (Non-cellular context)
Binding affinity data for the target compound is not available. For related aminobenzoic acid derivatives, binding affinities to cholinesterases have been determined through enzyme inhibition assays, with some compounds exhibiting IC50 values in the micromolar range. nih.gov For example, 4-amino-3-bromo-5-fluorobenzohydrazide showed an IC50 value of 0.59 μM against AChE. nih.gov
Spectroscopic Probing of Interactions
Spectroscopic methods are commonly used to study drug-biomolecule interactions. For instance, hippurate (N-benzoylglycine), a core component of the target molecule, is a well-known metabolite whose presence in biological fluids is often monitored by spectroscopic techniques. acs.org However, no studies were found that specifically use spectroscopy to probe the interaction of this compound with proteins, nucleic acids, or lipids.
Mechanistic Studies of Cellular Uptake and Metabolism
Extensive literature searches did not yield specific studies detailing the mechanistic pathways of cellular uptake and metabolism for this compound. Research on closely related N-acyl-amino acid derivatives of p-aminobenzoic acid (PABA) suggests that such compounds can be subject to enzymatic cleavage. For instance, N-benzoyl-L-tyrosyl-p-aminobenzoic acid is known to be hydrolyzed by chymotrypsin (B1334515) into its constituent parts, N-benzoyl-L-tyrosine and PABA, which are then absorbed. However, direct experimental evidence for the cellular uptake and metabolic fate of this compound is not available in the current scientific literature.
Passive Diffusion Mechanisms
There is no specific information available in the scientific literature regarding the passive diffusion mechanisms of this compound across cellular membranes.
Transporter-Mediated Uptake (Mechanistic elucidation)
There are no studies available that elucidate the transporter-mediated uptake of this compound.
Intracellular Biotransformation Pathways (Enzymatic conversions)
Specific intracellular biotransformation pathways and enzymatic conversions for this compound have not been documented in the scientific literature. Based on its structure, potential enzymatic cleavage of the amide bond by amidases or the ester bond by esterases could be hypothesized, but this has not been experimentally verified.
Role as a Biochemical Probe or Reporter Molecule
There is no information in the current scientific literature describing the use of this compound as a biochemical probe or reporter molecule. While derivatives of p-aminobenzoic acid have been explored as probes for processes like glycine (B1666218) conjugation, the specific application of this compound has not been reported.
Novel Applications and Functional Integration of Ethyl 4 N Benzoylglycyl Amino Benzoate in Specialized Chemical Disciplines
Application as a Monomer or Building Block in Polymer Science
The structure of ethyl 4-[(N-benzoylglycyl)amino]benzoate, featuring both an amine-reactive N-benzoyl-glycyl group and an ester, suggests its potential as a valuable monomer for the synthesis of specialized polymers.
The presence of the N-benzoylglycylamino moiety makes this compound a prime candidate for incorporation into polyamides. A potential synthetic route involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, creating a bifunctional monomer. This resulting 4-[(N-benzoylglycyl)amino]benzoic acid could then undergo polycondensation with various diamines to yield polyamides. The synthesis of aromatic polyamides from dicarboxylic acids and diamines is a well-established method, often employing activating agents like triphenyl phosphite (B83602) in pyridine (B92270) to facilitate the reaction. researchgate.net The incorporation of the flexible glycine (B1666218) unit within the rigid aromatic backbone is a strategy used to enhance the processability of the resulting polymers. researchgate.netupc.edu
Alternatively, the ethyl ester could potentially undergo transesterification with a diol under appropriate catalytic conditions to form a polyester (B1180765). The synthesis of polyesters from functionalized benzoate (B1203000) esters has been documented, though it can be an equilibrium-limited reaction requiring careful removal of the alcohol byproduct to drive the reaction to completion. google.com The synthesis of polyesters from CO2, butadiene, and epoxides represents an innovative approach to creating functional polyesters. chemrxiv.org Biocatalyzed polycondensation reactions using enzymes like lipase (B570770) are also emerging as a green alternative for polyester synthesis. mdpi.com
A hypothetical polycondensation reaction to form a polyamide is presented below:
Table 1: Hypothetical Polyamide Synthesis
| Reactant 1 | Reactant 2 | Polymer Type | Potential Linkage |
|---|---|---|---|
| 4-[(N-benzoylglycyl)amino]benzoic acid (derived from the title compound) | Aromatic Diamine (e.g., p-phenylenediamine) | Polyamide | Amide Bond |
| This compound | Diol (e.g., ethylene (B1197577) glycol) | Polyester | Ester Bond (via transesterification) |
The properties of polyamides and polyesters derived from this compound would be influenced by the interplay of its rigid and flexible components.
Thermal Properties: Aromatic polyamides are known for their high thermal stability due to the rigidity of the aromatic rings and strong intermolecular hydrogen bonding between amide groups. mdpi.com The inclusion of the glycine unit might slightly decrease the glass transition temperature (Tg) and melting temperature (Tm) compared to fully aromatic polyamides, potentially improving their processability. researchgate.netupc.edu Studies on poly(ester amide)s containing glycine have shown that thermal stability is influenced by the length of aliphatic segments and the nature of the linkages, with ester bonds generally degrading at lower temperatures than amide bonds. researchgate.net The thermal decomposition of related aromatic polyamides often occurs at temperatures above 400°C. mdpi.com
Mechanical Properties: The mechanical strength of these polymers would be significant due to the aromatic backbone. Aromatic polyamides, or aramids, are a class of high-performance polymers with exceptional mechanical and thermal properties. researchgate.net The introduction of flexible spacers like the glycyl unit can impact the mechanical properties, potentially increasing elongation at break while maintaining high tensile strength and modulus. mdpi.com The mechanical properties of similar functional aromatic polyamides have shown tensile strengths in the range of 79 to 106 MPa and Young's moduli from 1.7 to 2.8 GPa. mdpi.com
Optical Properties: The presence of multiple aromatic rings suggests that these polymers could possess interesting optical properties, such as high refractive indices. Some aromatic polyamides exhibit fluorescence, which could be tuned by modifying the chemical structure. researchgate.net
A summary of predicted polymer properties is provided in the table below:
Table 2: Predicted Properties of Polymers Derived from this compound
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Thermal Stability | High, with decomposition temperatures potentially exceeding 400°C | Presence of aromatic rings and amide linkages. mdpi.com |
| Glass Transition (Tg) | Moderate, potentially lower than fully rigid aramids | Introduction of the flexible glycine spacer. researchgate.netupc.edu |
| Mechanical Strength | High tensile strength and modulus | Aromatic polyamide backbone. researchgate.netmdpi.com |
| Solubility | Potentially improved over fully rigid aramids | Bulky side groups and flexible linkages can disrupt packing and improve solubility. mdpi.com |
| Optical Properties | Potential for high refractive index and fluorescence | Presence of multiple chromophoric aromatic rings. researchgate.net |
Integration into Supramolecular Assemblies and Self-Assembling Systems
The molecular structure of this compound is conducive to forming ordered structures through non-covalent interactions, making it a candidate for applications in supramolecular chemistry.
The compound possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), as well as aromatic rings capable of π-π stacking. These features are key for designing and controlling the formation of crystalline structures. The co-crystallization of benzoic acid with sodium benzoate demonstrates how hydrogen bonding and coordination can direct the assembly of crystalline lattices. researchgate.netmdpi.com The study of N-acyl amino acid amides highlights the importance of amide bond-containing biomolecules in forming functionally significant structures. nih.gov The self-assembly of guanosine (B1672433) derivatives into complex supramolecular architectures further illustrates the power of hydrogen bonding and π-π stacking in creating ordered systems. psu.edu It is plausible that this compound could form well-defined one-, two-, or three-dimensional networks in the solid state.
The specific arrangement of hydrogen bond donors and acceptors in this compound could be exploited for molecular recognition. The benzoylglycylamino moiety can present a defined sequence of interaction points, potentially allowing for the selective binding of complementary molecules. The binding of benzoate derivatives to proteins like bovine serum albumin has been shown to be driven by hydrogen bonding and van der Waals forces, with binding constants in the order of 10⁴ M⁻¹. mdpi.comnih.gov This suggests that the benzoate portion of the molecule can act as a recognition site. Furthermore, functionalized colloids with triple hydrogen bond motifs have been used for molecular recognition, indicating that the hydrogen bonding capabilities of the subject compound could be harnessed in sensor applications. nih.gov The principles of supramolecular self-assembly of lipid derivatives could also be applied to create organized structures at interfaces. nih.govnih.govrsc.org
Use in Analytical Chemistry as a Derivatization Agent or Internal Standard (for non-human matrices)
The chemical reactivity of the terminal groups of this compound suggests its utility in analytical chemistry, particularly in chromatography.
While there is no direct evidence of "this compound" being used as a derivatizing agent, the related compound ethyl 4-aminobenzoate (B8803810) is employed for this purpose. Derivatization is a technique used in HPLC to chemically modify an analyte to enhance its detection. researchgate.net For instance, ethyl 4-aminobenzoate (also known as benzocaine) has been used as a pre-labeling agent for the analysis of glycosaminoglycan-derived disaccharides by HPLC with fluorescence detection. nih.gov This suggests that a modified form of this compound, for example by converting the benzoyl group to a fluorescent tag, could be a useful derivatizing agent for analytes with complementary functional groups. The derivatization of PABA with various aldehydes has been shown to produce compounds with notable bioactivities. mdpi.comnih.gov
The stable, non-volatile nature of this compound, along with its distinct mass-to-charge ratio, makes it a potential candidate for use as an internal standard in chromatographic methods like GC-MS or LC-MS for the quantification of structurally related analytes in non-human matrices. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes by correcting for variations during sample analysis. lotusinstruments.comokstate.edu Benzoate esters, such as methyl benzoate, have been successfully used as internal standards in the gas chromatographic analysis of other benzoate derivatives. nih.gov The use of ethyl esters as internal standards for the quantification of fatty acid methyl esters in food samples has also been reported. nih.gov
Information Not Available for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information for the compound This compound . This includes a lack of data regarding its synthesis, physicochemical properties, and any potential applications in specialized chemical disciplines.
The searches for this specific chemical name, as well as for its potential synonyms and reaction products of its constituent parts—ethyl 4-aminobenzoate and N-benzoylglycine (also known as hippuric acid)—did not yield any relevant results. While both ethyl 4-aminobenzoate and N-benzoylglycine are well-documented compounds, their combined derivative as specified in the subject does not appear to be a known or characterized substance in the available scientific domain.
Therefore, it is not possible to generate the requested article with the specified sections on "," including its potential in dye chemistry, optical materials, advanced catalysis, or ligand design, due to the absence of any foundational data.
Emerging Research Trajectories and Methodological Innovations for Ethyl 4 N Benzoylglycyl Amino Benzoate Studies
High-Throughput Screening Methodologies for Derivatization
High-Throughput Screening (HTS) has become an essential tool in drug discovery and materials science, allowing for the rapid evaluation of vast compound libraries. orientjchem.org For ethyl 4-[(N-benzoylglycyl)amino]benzoate, HTS methodologies are being adapted to screen for novel derivatives with enhanced or specific properties. This approach moves beyond the one-by-one synthesis and testing of new molecules, enabling a more efficient exploration of the chemical space around the core structure.
The process involves creating a library of derivatives, often through combinatorial chemistry, where different functional groups are systematically introduced at various positions on the parent molecule. These libraries are then subjected to automated screening assays. rug.nl These assays are designed to measure a specific parameter, such as binding affinity to a target protein, enzymatic inhibition, or a particular physicochemical property. acs.org The use of robotics, microplate formats, and sensitive detection methods (e.g., fluorescence or luminescence) allows for the testing of thousands of compounds per day. rug.nl
Virtual screening is another HTS technology that uses computational models to predict the activity of compounds before they are synthesized, saving significant time and resources. ewadirect.com By simulating the interaction between potential derivatives and a biological target, researchers can prioritize the most promising candidates for synthesis and subsequent in-vitro testing. ewadirect.com
| Screening Method | Principle | Application for this compound Derivatization | References |
|---|---|---|---|
| Target-Based Screening | Measures the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. Assays often use fluorescence, luminescence, or radiometric readouts. | To identify derivatives that exhibit high affinity or inhibitory activity against a specific protein of interest. | rug.nlacs.org |
| Cell-Based Assays | Assesses the effect of a compound on whole living cells, monitoring parameters like cell viability, proliferation, or the activation of specific signaling pathways. | To screen for derivatives that produce a desired functional response in a biological system, offering insights into cellular permeability and metabolism. | ewadirect.com |
| High-Throughput Virtual Screening | Utilizes computer algorithms to dock a large library of virtual compounds into the binding site of a target protein, scoring and ranking them based on predicted binding affinity. | To computationally pre-screen vast virtual libraries of potential derivatives, prioritizing a smaller, more promising set for physical synthesis and testing. | ewadirect.com |
| Fragment-Based Screening | Screens smaller, low-complexity molecules ("fragments") for weak binding to a target. Hits are then optimized and linked to create more potent lead compounds. | To identify key interaction points on a target protein using fragments resembling parts of the this compound structure, guiding the design of novel derivatives. | acs.org |
Integration with Artificial Intelligence and Machine Learning for Structure-Property Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the study of chemical compounds. nih.gov For this compound, these computational tools offer powerful methods for predicting molecular properties directly from its structure, a field known as Quantitative Structure-Activity Relationship (QSAR). arxiv.org This predictive capability accelerates research by allowing scientists to forecast the characteristics of hypothetical derivatives before engaging in costly and time-consuming synthesis. ulster.ac.uk
Deep learning models, particularly deep neural networks (DNNs), can be trained on large datasets of known molecules and their measured properties. ulster.ac.ukresearchgate.net By learning the complex relationships between a molecule's structural features (represented as molecular fingerprints or descriptors) and its activities, these models can make accurate predictions for new, untested compounds. arxiv.orgulster.ac.uk For this compound, ML models can be developed to predict a wide range of properties, including solubility, permeability, metabolic stability, and binding affinity to various biological targets. Explainable AI (XAI) methodologies are also being developed to provide insights into why a model makes a specific prediction, helping medicinal chemists rationalize and guide structural modifications. nih.govacs.org
| ML Model/Approach | Description | Predicted Properties for this compound and its Derivatives | References |
|---|---|---|---|
| Deep Neural Networks (DNN) | A multi-layered neural network that can learn complex, non-linear relationships between molecular structure and properties from large datasets. | Biological activity (e.g., IC50, Ki), physicochemical properties (e.g., LogP, LogD, solubility). | ulster.ac.ukresearchgate.net |
| Graph Convolutional Networks (GCN) | A type of neural network specifically designed to operate on graph-structured data, treating molecules as graphs of atoms and bonds. | Prediction of binding to specific assays, molecular fingerprints for similarity searching. | researchgate.net |
| Random Forests (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Classification of derivatives as 'active' or 'inactive'; regression-based prediction of activity levels. | ulster.ac.uk |
| Explainable AI (XAI) | Techniques applied to interpretable ML models that help in understanding and rationalizing the model's predictions, often by highlighting key structural features influencing the outcome. | Identification of specific substructures within a derivative that contribute positively or negatively to a predicted property, guiding lead optimization. | nih.govacs.org |
Exploration of Sustainable Synthesis Routes
In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, research is underway to develop sustainable synthesis routes for this compound. numberanalytics.com Traditional methods for forming amide bonds, a key linkage in the molecule's structure, often rely on harsh reagents, high temperatures, and generate significant waste. dst.gov.in Modern approaches seek to overcome these limitations by using environmentally benign catalysts, solvents, and reaction conditions.
One promising strategy is the use of biocatalysis. Enzymes, such as lipases, can catalyze the formation of amide bonds with high selectivity under mild conditions. numberanalytics.comnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, offering high yields and purity without the need for complex purification steps. nih.gov Another innovative approach involves using heterogeneous photocatalysts, such as Covalent Organic Frameworks (COFs), which can drive amide synthesis from alcohols under mild conditions using visible light. dst.gov.in The development of reusable catalysts, such as Brønsted acidic ionic liquids, further enhances the sustainability of the process by allowing the catalyst to be recovered and used in multiple reaction cycles. researchgate.net
| Parameter | Conventional Amide Synthesis | Emerging Sustainable Synthesis | References |
|---|---|---|---|
| Catalyst | Often requires stoichiometric coupling reagents (e.g., carbodiimides), which generate waste. | Catalytic amounts of enzymes (e.g., lipases), photocatalysts (e.g., COFs), or reusable ionic liquids. | dst.gov.innih.govresearchgate.net |
| Solvents | Often uses conventional organic solvents (e.g., toluene, DMF). | "Green" solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions. | nih.govresearchgate.net |
| Reaction Conditions | Can require high temperatures and harsh conditions. | Mild conditions, such as room temperature or slightly elevated temperatures (e.g., 60°C), often under visible light irradiation. | dst.gov.innih.gov |
| Byproducts/Waste | Generates significant stoichiometric byproduct waste. | Minimal waste; water is often the only byproduct. The catalyst is often recyclable. | dst.gov.inresearchgate.net |
| Efficiency | Variable yields, may require extensive purification. | High conversions and yields, often with high product purity requiring minimal purification. | nih.gov |
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify minute amounts of a substance is critical in pharmaceutical research and quality control. nih.gov For this compound, the development of advanced analytical techniques for trace analysis is crucial for ensuring the purity of synthesized batches, identifying potential impurities or degradation products, and studying its behavior in complex biological matrices. fastercapital.comfastercapital.com Trace analysis can be defined as the detection of substances at concentrations from the parts-per-billion (ppb) level up to a few tens of parts-per-million (ppm). tapi.com
Hyphenated chromatographic techniques are the cornerstone of modern trace analysis. fastercapital.com High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating the target compound from a complex mixture and providing definitive identification and quantification based on its mass-to-charge ratio. fastercapital.comtapi.com Gas Chromatography-Mass Spectrometry (GC-MS) is similarly employed, especially for analyzing volatile impurities or derivatives. fastercapital.com For detecting trace elemental impurities that may have been introduced during synthesis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers exceptionally high sensitivity. tapi.comsepscience.com
| Technique | Principle of Operation | Application for this compound | References |
|---|---|---|---|
| HPLC-MS/MS | Separates compounds based on their interaction with a stationary phase (liquid chromatography), followed by ionization and detection based on mass-to-charge ratio (tandem mass spectrometry). | Quantification of the compound in complex matrices; identification of metabolites and degradation products; purity analysis. | fastercapital.comfastercapital.com |
| GC-MS | Separates volatile compounds based on their passage through a capillary column (gas chromatography), followed by mass spectrometric detection. | Detection of residual solvents from synthesis; analysis of volatile organic impurities. | fastercapital.comtapi.com |
| ICP-MS | Uses an inductively coupled plasma to ionize the sample, which are then detected by a mass spectrometer. Highly sensitive for elemental analysis. | Screening for trace metal and elemental impurities that may have been introduced by catalysts or reagents during synthesis. | tapi.comsepscience.com |
| Scanning Electron Microscopy/X-ray Fluorescence (SEM/XRF) | Provides high-resolution imaging of particles (SEM) combined with elemental analysis (XRF). | Identification and chemical characterization of insoluble particulate matter or contaminants in a drug solution. | nih.gov |
Multidisciplinary Approaches for Elucidating Complex Biochemical Roles (still avoiding clinical)
Understanding the complex biochemical role of a small molecule like this compound requires a synergistic, multidisciplinary approach that integrates expertise from chemistry, biology, and computational science. nih.gov This strategy aims to elucidate the molecule's mechanism of action at a molecular level, identifying its biological targets and the pathways it modulates. wikipedia.org
The process begins with synthetic chemistry , where the molecule and a library of its derivatives are created. frontiersin.org These compounds then become tools for biochemistry and molecular biology . duke.edu They are used in various assays to probe biological systems, helping to identify potential protein targets. nih.gov Techniques like thermal shift assays or affinity chromatography can identify proteins that physically bind to the compound.
Once a target is identified, structural biology plays a pivotal role. nih.gov Techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides a detailed snapshot of the molecular interactions, revealing the precise binding mode and offering a clear rationale for the molecule's activity. nih.gov This structural information is invaluable for further optimization, allowing chemists to design new derivatives with improved affinity and selectivity, creating a powerful feedback loop between disciplines. frontiersin.org
| Discipline | Methodology/Contribution | Objective | References |
|---|---|---|---|
| Synthetic Chemistry | Designs and synthesizes this compound and its structural analogs (derivatives). | To create chemical probes to explore structure-activity relationships (SAR). | frontiersin.org |
| Biochemistry / Molecular Biology | Uses the synthesized compounds in cell-based or protein-based assays (e.g., enzyme kinetics, binding assays, pathway analysis). | To identify the biological target(s) of the compound and characterize its effect on biological processes. | nih.govduke.edu |
| Structural Biology | Determines the 3D structure of the compound in complex with its identified biological target (e.g., via X-ray crystallography or Cryo-EM). | To visualize the precise binding interactions and elucidate the molecular mechanism of action. | nih.gov |
| Computational Biology / Chemistry | Performs molecular docking, molecular dynamics simulations, and QSAR modeling to predict binding and guide new designs. | To rationalize observed activities and prioritize the design of next-generation derivatives with improved properties. | nih.govarxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
